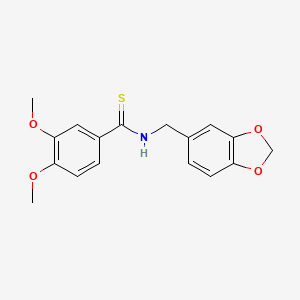![molecular formula C16H20N2O3 B5084101 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5084101.png)
1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone, also known as BpIm, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BpIm is a derivative of imidazole and belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs).
Mécanisme D'action
1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is responsible for the production of pro-inflammatory cytokines and prostaglandins. 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone inhibits the activity of COX-2 enzyme, which leads to a decrease in the production of pro-inflammatory cytokines and prostaglandins. 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone also induces apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone has been shown to have several biochemical and physiological effects. 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone has been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone also decreases the levels of prostaglandins, which are responsible for pain and inflammation. 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone has several advantages for lab experiments. 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone is a stable compound that can be easily synthesized in large quantities. 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone has also been shown to have low toxicity, which makes it suitable for use in cell culture and animal studies. However, 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone has some limitations for lab experiments. 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone is insoluble in water, which can limit its use in certain assays. 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone can also be affected by pH changes, which can affect its activity.
Orientations Futures
For the research on 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone include investigating its potential use in the treatment of inflammatory diseases and in combination with other anti-cancer drugs.
Méthodes De Synthèse
The synthesis of 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone involves the reaction of 4-butoxybenzaldehyde with 4-methylimidazole in the presence of a base catalyst. The reaction leads to the formation of 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone. The synthesis of 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone has been optimized to achieve high yields and purity. The purity of 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone is essential for its use in scientific research.
Applications De Recherche Scientifique
1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone has shown potential applications in various fields of scientific research. One of the significant applications of 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone is its use as an anti-inflammatory agent. 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammation in the body. 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone has also been shown to have anti-cancer properties. 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. 1-[2-(4-butoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone has also been used as a fluorescent probe for the detection of metal ions in biological samples.
Propriétés
IUPAC Name |
1-[2-(4-butoxyphenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-4-5-10-21-14-8-6-13(7-9-14)16-17-11(2)15(12(3)19)18(16)20/h6-9,20H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAMQKMVSXUXEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC(=C(N2O)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-4-(2,3-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5084018.png)
![N-(3-cyanophenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B5084032.png)

![3-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084057.png)
![ethyl 4-(aminocarbonyl)-5-({[7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methyl-2-thiophenecarboxylate](/img/structure/B5084058.png)
![3-(2-chlorophenyl)-5-methyl-7-(1-pyrrolidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5084061.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5084070.png)
![2-bromo-N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5084078.png)
methyl]phosphonate](/img/structure/B5084085.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-2-naphthalenesulfonamide](/img/structure/B5084092.png)
![N-(2-methyl-3-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}phenyl)-2-furamide](/img/structure/B5084098.png)
![N-benzyl-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}-N-2-pyridinylsulfamide](/img/structure/B5084105.png)
![3-[(2-bromobenzyl)oxy]benzonitrile](/img/structure/B5084113.png)
![1-(2-fluorobenzyl)-6-oxo-N-[(3-propyl-5-isoxazolyl)methyl]-3-piperidinecarboxamide](/img/structure/B5084116.png)